molecular formula C6H18K2O24P6 B12354959 myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2)

myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2)

Cat. No.: B12354959
M. Wt: 738.23 g/mol
InChI Key: JALMYICHFPMRFH-UHFFFAOYSA-N
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Description

myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is a chemical compound derived from myo-inositol, a naturally occurring carbohydrateIt is widely distributed in plants, particularly in seeds and grains, where it serves as a storage form of phosphorus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) typically involves the phosphorylation of myo-inositol. This process can be achieved through various methods, including enzymatic and chemical phosphorylation. Enzymatic phosphorylation often utilizes phytases, which are enzymes that catalyze the hydrolysis of phytic acid . Chemical phosphorylation can involve the use of phosphorus oxychloride or other phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources, followed by its conversion to the potassium salt form. This process typically includes steps such as extraction, purification, and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis reactions are catalyzed by phytases, leading to the sequential removal of phosphate groups . Dephosphorylation can also occur under acidic or alkaline conditions.

Common Reagents and Conditions: Common reagents used in these reactions include phytases, acids, and bases. For example, phytases catalyze the hydrolysis of phytic acid, while acids and bases can facilitate dephosphorylation .

Major Products Formed: The major products formed from these reactions include lower inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate .

Mechanism of Action

The mechanism of action of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) involves its interaction with various molecular targets and pathways. It acts as a phosphate donor in phosphorylation reactions and participates in cellular signaling pathways . It also has antioxidant properties and can chelate metal ions, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate . These compounds share a similar structure but differ in the number of phosphate groups attached to the inositol ring.

Uniqueness: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is unique due to its high phosphate content and its ability to participate in multiple biochemical processes. Its stability and abundance in nature also make it a valuable compound for various applications .

Properties

Molecular Formula

C6H18K2O24P6

Molecular Weight

738.23 g/mol

InChI

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;

InChI Key

JALMYICHFPMRFH-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K].[K]

Origin of Product

United States

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